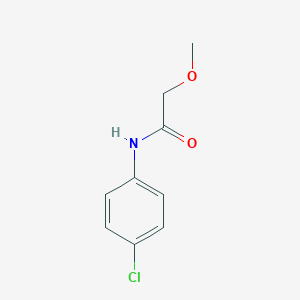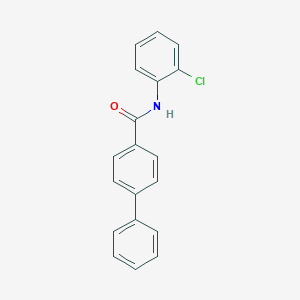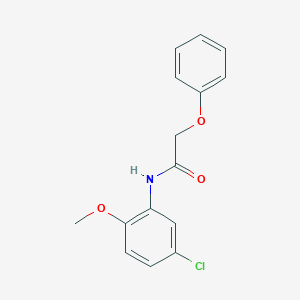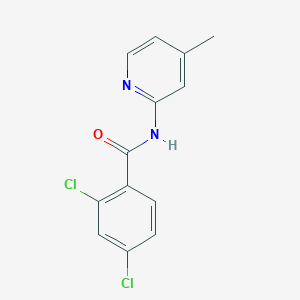
N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide, also known as CMA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. CMA belongs to the class of compounds known as arylacetamides, which have been studied for their nootropic and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act on the cholinergic and dopaminergic systems in the brain. N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to increase acetylcholine release and inhibit acetylcholinesterase activity, which can improve cognitive function. Additionally, N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to increase dopamine release and inhibit dopamine reuptake, which can improve motor function.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide can increase brain-derived neurotrophic factor (BDNF) levels, which can promote the growth and survival of neurons. Additionally, N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to decrease oxidative stress and inflammation in the brain, which can protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to have low toxicity and few side effects in animal models. However, one limitation of using N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is in the development of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide and its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide in humans.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of scientific research areas. One of the most promising applications of N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide has neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propiedades
Fórmula molecular |
C15H14ClNO2 |
|---|---|
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-12-8-6-11(7-9-12)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
KJRLKGASEBSMIU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2Cl |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




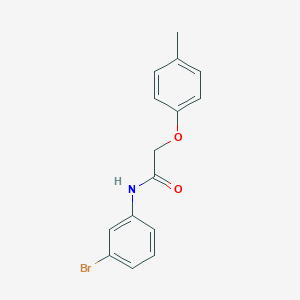
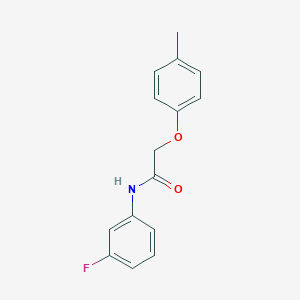
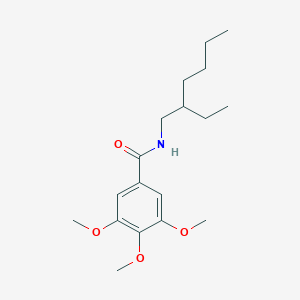
![N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide](/img/structure/B291231.png)


